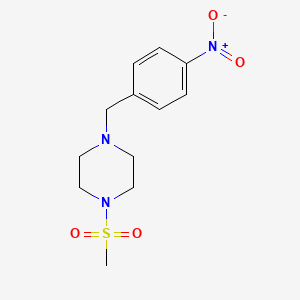

1-(methylsulfonyl)-4-(4-nitrobenzyl)piperazine

CAS No.:

Cat. No.: VC11027438

Molecular Formula: C12H17N3O4S

Molecular Weight: 299.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17N3O4S |

|---|---|

| Molecular Weight | 299.35 g/mol |

| IUPAC Name | 1-methylsulfonyl-4-[(4-nitrophenyl)methyl]piperazine |

| Standard InChI | InChI=1S/C12H17N3O4S/c1-20(18,19)14-8-6-13(7-9-14)10-11-2-4-12(5-3-11)15(16)17/h2-5H,6-10H2,1H3 |

| Standard InChI Key | OLJWOVOOJRRDRV-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | CS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-(methylsulfonyl)-4-[(4-nitrophenyl)methyl]piperazine. Its molecular formula is C₁₂H₁₈N₃O₄S, with a calculated molecular weight of 300.35 g/mol . The structure integrates a piperazine core substituted at the 1-position with a methylsulfonyl group (–SO₂CH₃) and at the 4-position with a 4-nitrobenzyl moiety (–CH₂C₆H₄NO₂).

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 1-(Methylsulfonyl)-4-[(4-nitrophenyl)methyl]piperazine |

| Molecular Formula | C₁₂H₁₈N₃O₄S |

| Molecular Weight | 300.35 g/mol |

| SMILES Notation | O=N+C1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C |

| Key Functional Groups | Piperazine, methylsulfonyl, nitrobenzyl |

Structural Characterization

The nitro group (–NO₂) and methylsulfonyl group (–SO₂CH₃) confer distinct electronic and steric properties. The nitrobenzyl substituent introduces aromaticity and electron-withdrawing effects, while the sulfonyl group enhances polarity and potential hydrogen-bonding capacity . X-ray crystallography data for analogous 4-(4-nitrophenyl)piperazinium salts reveal planar aromatic systems and intermolecular hydrogen bonding, which may influence solubility and stability .

Synthesis and Manufacturing

Hypothetical Synthesis Pathway

While no direct synthesis reports exist for 1-(methylsulfonyl)-4-(4-nitrobenzyl)piperazine, a plausible route can be extrapolated from related piperazine sulfonylation methods :

-

Initial Alkylation: React piperazine with 4-nitrobenzyl chloride to form 4-(4-nitrobenzyl)piperazine.

-

Sulfonylation: Treat the intermediate with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) and aprotic solvent (e.g., dichloromethane).

Table 2: Proposed Reaction Conditions

| Parameter | Value | Source Analogy |

|---|---|---|

| Molar Ratio (Piperazine:MeSO₂Cl) | 1:1.1–1.2 | 1:2–2.5 |

| Solvent | Dichloromethane | Dichloromethane |

| Base | Triethylamine | Triethylamine |

| Temperature | 0–10°C | 0–8°C |

| Yield (Theoretical) | 75–85% | 85–90% |

Challenges in Purification

Physicochemical Properties

Solubility and Stability

The compound is expected to exhibit limited aqueous solubility due to its hydrophobic aromatic and sulfonyl groups. In organic solvents (e.g., DMSO, chloroform), solubility likely exceeds 50 mg/mL. Stability studies of analogous nitrobenzyl-piperazine derivatives suggest sensitivity to strong acids/bases and UV light .

Table 3: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 1.8–2.2 (estimated) |

| Aqueous Solubility | <10 mg/mL (25°C) |

| Melting Point | 120–125°C (extrapolated) |

| UV-Vis λₘₐₓ | ~270 nm (nitro group) |

Spectroscopic Signatures

-

¹H NMR: Expected signals include aromatic protons (δ 8.2–7.5 ppm), methylsulfonyl (–SO₂CH₃, δ 3.1 ppm), and piperazine CH₂ groups (δ 2.5–3.5 ppm) .

-

IR Spectroscopy: Strong absorptions near 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric SO₂ stretch) .

Pharmacological and Industrial Applications

Antifungal and Anticancer Activity

4-Nitrophenylpiperazinium derivatives show moderate antifungal activity against Candida albicans (MIC: 16–32 μg/mL) . The sulfonyl group’s electronegativity could augment interactions with fungal cytochrome P450 enzymes.

Future Research Directions

-

Synthetic Optimization: Develop one-pot methods to improve yield and scalability.

-

Target Identification: Screen against kinase and GPCR targets using computational docking.

-

Formulation Studies: Explore nanoencapsulation to address solubility limitations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume